GNE-477
Overview
Description
GNE-477 is a potent and efficacious dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR). It has been identified as a promising compound for its ability to inhibit both PI3K and mTOR pathways, which are crucial in cell growth, proliferation, and survival . The compound has shown significant potential in preclinical studies, particularly in the treatment of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-477 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of specific functional groups that confer its inhibitory activity. The synthetic route typically involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as amino and methanesulfonyl groups, which are crucial for its activity .
- Purification and characterization of the final product using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
GNE-477 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methanesulfonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
GNE-477 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly renal cell carcinoma and osteosarcoma
Mechanism of Action
GNE-477 exerts its effects by inhibiting the PI3K and mTOR pathways. The compound binds to the active sites of PI3K and mTOR, preventing their phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways involved in cell growth, proliferation, and survival . The molecular targets include the p85 subunit of PI3K, Akt1, p70S6K1, and S6 .
Comparison with Similar Compounds
Similar Compounds
GDC-0941: Another dual PI3K/mTOR inhibitor with similar inhibitory activity.
BEZ235: A well-known dual PI3K/mTOR inhibitor used in cancer research.
BKM120: A selective PI3K inhibitor with some overlap in activity with GNE-477.
Uniqueness of this compound
This compound is unique due to its high potency and efficacy in inhibiting both PI3K and mTOR pathways. It has shown superior activity in preclinical studies compared to other similar compounds. Additionally, its ability to be incorporated into targeted drug delivery systems, such as polymeric micelles, enhances its therapeutic potential and reduces side effects .
Properties
IUPAC Name |
5-[7-methyl-6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O3S2/c1-14-16(13-27-3-5-29(6-4-27)34(2,30)31)33-18-17(14)25-19(15-11-23-21(22)24-12-15)26-20(18)28-7-9-32-10-8-28/h11-12H,3-10,13H2,1-2H3,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCGLXULFRAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032754-81-6 | |
Record name | GNE-477 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNE-477 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8LA9H0RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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